molecular formula C5H5N5O4 B3321251 3,5-Dinitro-pyridin-2-ylhydrazine CAS No. 13250-43-6

3,5-Dinitro-pyridin-2-ylhydrazine

Cat. No. B3321251
Key on ui cas rn: 13250-43-6
M. Wt: 199.12 g/mol
InChI Key: USYFTKVPUXSCIC-UHFFFAOYSA-N
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Patent
US05948793

Procedure details

Hydrazine (anhydrous, 0.75 ml, 23.9 mmol) was added to a solution of 2-chloro-3,5-dinitro-pyridine (3.42 g, 16.8 mmol) in methanol (25 mL). The resultant mixture was stirred at room temperature overnight. Solvent was evaporated, and the residue was washed with water and methanol several times to remove the impurities. A dark solid powder was obtained (3.0 g). MS (DCI/NH3) m/e: 200 (M+1). 1H NMR (DMSO-d6, 300MHz) d: 9.25 (m, 1H), 9.06 (m, 1H).
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].Cl[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:7]([N+:13]([O-:15])=[O:14])=[CH:6][N:5]=1.N>CO>[N+:10]([C:9]1[C:4]([NH:1][NH2:2])=[N:5][CH:6]=[C:7]([N+:13]([O-:15])=[O:14])[CH:8]=1)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
0.75 mL
Type
reactant
Smiles
NN
Name
Quantity
3.42 g
Type
reactant
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
WASH
Type
WASH
Details
the residue was washed with water and methanol several times
CUSTOM
Type
CUSTOM
Details
to remove the impurities
CUSTOM
Type
CUSTOM
Details
A dark solid powder was obtained (3.0 g)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C(=NC=C(C1)[N+](=O)[O-])NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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